PDDC

Description

Properties

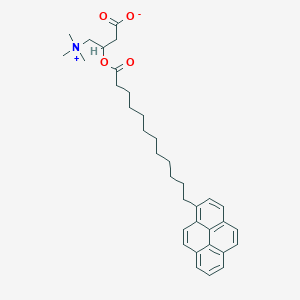

CAS No. |

93255-34-6 |

|---|---|

Molecular Formula |

C35H45NO4 |

Molecular Weight |

543.7 g/mol |

IUPAC Name |

3-(12-pyren-1-yldodecanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C35H45NO4/c1-36(2,3)25-30(24-32(37)38)40-33(39)17-12-10-8-6-4-5-7-9-11-14-26-18-19-29-21-20-27-15-13-16-28-22-23-31(26)35(29)34(27)28/h13,15-16,18-23,30H,4-12,14,17,24-25H2,1-3H3 |

InChI Key |

JJJCYCXYQQLLIM-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Synonyms |

PDDC pyrenedodecanoylcarnitine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Function of PDDC in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate (PDDC) in neuroscience. This compound is a potent, selective, and brain-penetrant non-competitive inhibitor of the enzyme neutral sphingomyelinase 2 (nSMase2).[1][2][3] Its primary role in a neuroscientific context is the modulation of cellular signaling pathways through the inhibition of nSMase2, which is critically involved in the biogenesis of extracellular vesicles (EVs), including exosomes.[1][3][4] Dysregulation of nSMase2 and EV signaling has been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuroinflammation, making this compound a significant tool for both research and potential therapeutic development.[4][5][6]

Core Mechanism of Action: Inhibition of Neutral Sphingomyelinase 2 (nSMase2)

The central function of this compound is its ability to inhibit nSMase2, a key enzyme in sphingolipid metabolism.[2][5] nSMase2 catalyzes the hydrolysis of sphingomyelin into two bioactive molecules: ceramide and phosphorylcholine.[5][7] Ceramide, in particular, acts as a critical second messenger in a variety of cellular processes, including apoptosis, inflammation, and cell membrane dynamics.[5][7] Notably, ceramide is essential for the biogenesis of exosomes, a subtype of EVs, by promoting the inward budding of the late endosomal membrane.[4]

This compound acts as a non-competitive inhibitor of nSMase2.[1] This means that this compound does not compete with the enzyme's natural substrate, sphingomyelin. Instead, it binds to an allosteric site on the enzyme, changing its conformation and thereby reducing its catalytic activity.[8] This inhibition leads to a decrease in ceramide production and, consequently, a reduction in the release of EVs from various cell types in the central nervous system (CNS), including neurons, astrocytes, oligodendrocytes, and microglia.[3][9][10]

The nSMase2 Signaling Pathway and this compound's Point of Intervention

The nSMase2 signaling pathway is a crucial component of cellular communication and response to stimuli. Various extracellular signals, such as inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), can activate nSMase2.[11][12][13] This activation leads to the production of ceramide, which then influences downstream signaling cascades. By inhibiting nSMase2, this compound effectively dampens these ceramide-mediated signaling events and reduces the release of EVs that can carry pathogenic cargo, such as misfolded proteins (e.g., amyloid-beta, tau, alpha-synuclein) and inflammatory mediators between cells.[14][15]

Quantitative Data on this compound

The following tables summarize the key quantitative parameters of this compound, highlighting its potency, pharmacokinetic profile, and efficacy in experimental models.

| Parameter | Value | Reference |

| pIC50 | 6.57 | [1][2] |

| IC50 | ~300 nM | [4] |

| Mechanism of Inhibition | Non-competitive | [1] |

| Parameter | Value | Species | Reference |

| Oral Bioavailability (%F) | 88% | Mouse | [1][2] |

| Brain Penetration (AUCbrain/AUCplasma) | 0.60 | Mouse | [1][2] |

| Experimental Model | Effect of this compound | Quantitative Measurement | Reference |

| Astrocyte-derived EV (ADEV) release (in vitro) | Dose-dependent inhibition | pEC50 = 5.5 | [1][2] |

| IL-1β-induced nSMase2 activity in brain (in vivo) | Complete normalization | - | [3][10] |

| IL-1β-induced total plasma EVs (in vivo) | Complete inhibition of increase | - | [10] |

| IL-1β-induced neuronal and oligodendroglial EVs (in vivo) | Normalization of increase | - | [3][16] |

| IL-1β-induced activated microglial EVs (in vivo) | Dramatic attenuation of increase | - | [3][16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound. Below are summaries of key experimental protocols used in the characterization of this compound.

This assay is used to determine the in vitro potency of this compound.

-

Enzyme Source : Cell lysates containing recombinant human nSMase2 are used as the enzyme source.[17]

-

Reaction Mixture : The reaction is typically carried out in a microplate format and includes the nSMase2-containing lysates, the substrate sphingomyelin, and a coupling enzyme system.[18] This system consists of alkaline phosphatase, choline oxidase, and horseradish peroxidase, along with the Amplex Red reagent.[8]

-

Inhibitor Addition : this compound is added at various concentrations to determine its inhibitory effect.[1]

-

Incubation : The reaction mixture is incubated at 37°C for a defined period (e.g., 2-3 hours).[1][17]

-

Detection : nSMase2 activity leads to the production of phosphorylcholine, which is then acted upon by the coupling enzymes to generate hydrogen peroxide. Horseradish peroxidase uses this hydrogen peroxide to convert the non-fluorescent Amplex Red to the highly fluorescent resorufin, which is then quantified.[8]

-

Data Analysis : The rate of reaction is plotted against the substrate concentration at different this compound concentrations. Non-linear regression is used to fit the data to Michaelis-Menten kinetics, and a Lineweaver-Burk plot can be generated to determine the mechanism of inhibition.[17]

This protocol is used to assess the in vivo efficacy of this compound in a neuroinflammatory context.

References

- 1. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Inhibition of nSMase2 Reduces the Transfer of Oligomeric α-Synuclein Irrespective of Hypoxia [frontiersin.org]

- 16. Izon [izon.com]

- 17. researchgate.net [researchgate.net]

- 18. Neutral sphingomyelinase 2 inhibition attenuates extracellular vesicle release and improves neurobehavioral deficits in murine HIV - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of PDDC: A Potent, Brain-Penetrant Inhibitor of Extracellular Vesicle Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular vesicles (EVs) are increasingly recognized for their role in intercellular communication and the progression of various diseases, including neurological disorders. A key regulator of EV biogenesis is the enzyme neutral sphingomyelinase 2 (nSMase2). Inhibition of nSMase2 presents a promising therapeutic strategy to modulate EV-mediated pathophysiology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate (PDDC), a novel, potent, and brain-penetrant inhibitor of nSMase2. This document details the experimental protocols for its synthesis and key biological assays, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Extracellular vesicles (EVs) are cell-derived, membrane-bound vesicles that play a crucial role in intercellular communication by transferring a cargo of proteins, lipids, and nucleic acids between cells.[1] In the central nervous system, EVs are implicated in both physiological processes and the progression of neurodegenerative diseases. Neutral sphingomyelinase 2 (nSMase2), an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide, is a key regulator of one of the major pathways of EV biogenesis.[1] Consequently, the development of potent and specific inhibitors of nSMase2 is a significant area of interest for therapeutic intervention in neurological and other diseases.

This compound, or phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate, emerged from a high-throughput screening campaign of over 365,000 compounds as a potent and selective non-competitive inhibitor of human nSMase2.[1] Subsequent optimization efforts focused on improving its potency, selectivity, metabolic stability, and pharmacokinetic properties, leading to a compound with excellent oral bioavailability and brain penetration.[1] This guide provides a detailed account of the scientific journey from discovery to the characterization of this compound.

Discovery and Biological Activity of this compound

This compound was identified as a potent inhibitor of nSMase2 with significant potential for in vivo applications due to its favorable pharmacological properties.

In Vitro Activity

This compound demonstrates potent and selective non-competitive inhibition of nSMase2.[1] Its efficacy in inhibiting the release of astrocyte-derived extracellular vesicles (ADEVs) has been demonstrated in cell-based assays.[1]

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| nSMase2 Inhibition (pIC50) | 6.57 | [1] |

| ADEV Release Inhibition (pEC50) | 5.5 | [1] |

Pharmacokinetics and Metabolic Stability

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable and readily crosses the blood-brain barrier.[1] It also exhibits good metabolic stability in both human and mouse liver microsomes.

Table 2: Pharmacokinetic and Metabolic Properties of this compound in Mice

| Parameter | Value | Reference |

| Oral Bioavailability (%F) | 88 | [1] |

| Brain Penetration (AUCbrain/AUCplasma) | 0.60 | [1] |

| Metabolic Stability (Human Liver Microsomes, 1 hr) | >95% remaining | |

| Metabolic Stability (Mouse Liver Microsomes, 1 hr) | >60% remaining |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the construction of the imidazo[1,2-b]pyridazine core, followed by the introduction of the pyrrolidine moiety and final carbamate formation.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-dimethyl-8-bromo-3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine

-

To a solution of 3-amino-6-bromopyridazine in a suitable solvent (e.g., DMF), add 1-bromo-3,4-dimethoxybenzene, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the Suzuki coupling reaction (e.g., 100-120 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-b]pyridazine core.

Step 2: Synthesis of (R)-tert-butyl (1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate

-

Combine 2,6-dimethyl-8-bromo-3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine, (R)-tert-butyl pyrrolidin-3-ylcarbamate, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a reaction vessel.

-

Add a suitable anhydrous solvent (e.g., dioxane or toluene) and heat the mixture under an inert atmosphere at a temperature appropriate for the Buchwald-Hartwig amination (e.g., 100-110 °C).

-

Monitor the reaction until the starting materials are consumed.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the coupled product.

Step 3: Synthesis of this compound

-

Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane or methanol).

-

Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) to remove the Boc protecting group.[2][3][4]

-

Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine with an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude amine.

-

Dissolve the crude amine in an anhydrous solvent (e.g., dichloromethane) and cool in an ice bath.

-

Add a base (e.g., triethylamine or diisopropylethylamine) followed by the slow addition of phenyl chloroformate.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Experimental Protocols for Biological Assays

nSMase2 Activity Assay (Amplex Red Method)

This assay measures the activity of nSMase2 by detecting the production of hydrogen peroxide in a coupled enzymatic reaction.[5][6][7]

Materials:

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Alkaline phosphatase

-

Sphingomyelin

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Microplate reader capable of fluorescence measurement (Ex/Em ~540/590 nm)

Protocol:

-

Prepare a master mix containing Amplex Red reagent, HRP, choline oxidase, and alkaline phosphatase in the reaction buffer.

-

Add the test compound (this compound) at various concentrations to the wells of a microplate.

-

Add the nSMase2 enzyme preparation to the wells.

-

Initiate the reaction by adding the sphingomyelin substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition of nSMase2 activity for each concentration of this compound and determine the IC50 value.

Caption: nSMase2 Amplex Red assay workflow.

Astrocyte-Derived Extracellular Vesicle (ADEV) Release Assay

This assay quantifies the release of ADEVs from cultured astrocytes using flow cytometry.[8][9]

Materials:

-

Primary astrocytes or astrocyte cell line

-

Cell culture medium and supplements

-

Fluorescently labeled antibodies against astrocyte-specific markers (e.g., GFAP, EAAT1) and a general exosome marker (e.g., CD63, CD81)

-

Flow cytometer

Protocol:

-

Culture astrocytes to a desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Isolate the extracellular vesicles from the supernatant by differential ultracentrifugation or a commercial EV isolation kit.

-

Resuspend the EV pellet in a suitable buffer (e.g., PBS).

-

Incubate the EVs with fluorescently labeled antibodies against astrocyte and exosome markers.

-

Analyze the stained EVs using a flow cytometer to quantify the number of ADEVs.

-

Determine the effect of this compound on ADEV release and calculate the EC50 value.

Caption: ADEV release assay workflow.

Signaling Pathway

This compound exerts its effect by inhibiting nSMase2, which is a key enzyme in the ceramide-dependent pathway of exosome biogenesis.

Caption: this compound's mechanism of action.

Conclusion

This compound is a promising pharmacological tool for studying the role of nSMase2 and extracellular vesicles in health and disease. Its potent and selective inhibitory activity, coupled with its excellent pharmacokinetic profile, makes it a valuable lead compound for the development of novel therapeutics for neurological disorders. This guide provides the essential technical information for researchers to synthesize, handle, and evaluate this compound in their own experimental settings. Further research into the in vivo efficacy and safety of this compound is warranted to fully explore its therapeutic potential.

References

- 1. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

The Role of the nSMase2 Inhibitor PDDC in Extracellular Vesicle Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular vesicles (EVs) are cell-derived, membrane-bound particles that play a crucial role in intercellular communication by transferring a variety of bioactive molecules, including proteins, lipids, and nucleic acids. The biogenesis and release of EVs are complex processes involving multiple pathways. One key pathway involves the enzymatic activity of neutral sphingomyelinase 2 (nSMase2), which catalyzes the hydrolysis of sphingomyelin to ceramide. The accumulation of ceramide in the inner leaflet of the late endosomal membrane is a critical step in the inward budding of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs), the precursors to a class of EVs known as exosomes. This technical guide focuses on the role of a potent and selective nSMase2 inhibitor, phenyl(R)‐(1‐(3‐(3,4‐dimethoxyphenyl)‐2,6‐dimethylimidazo[1,2‐b]pyridazin‐8‐yl)pyrrolidin‐3‐yl)carbamate (PDDC), in the modulation of EV release.

This compound: A Potent Inhibitor of nSMase2 and Extracellular Vesicle Release

This compound is a small molecule that acts as a non-competitive inhibitor of nSMase2. Its inhibitory action on this enzyme directly impacts the biogenesis of a subset of EVs, making it a valuable tool for studying the nSMase2-dependent pathway of EV release and a potential therapeutic agent for diseases where EV-mediated communication is implicated in pathology.

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound in inhibiting nSMase2 activity and subsequent EV release has been quantified in several studies. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Type/System | Description |

| pIC50 | 6.57 | Recombinant nSMase2 | The negative logarithm of the molar concentration of this compound that inhibits 50% of the nSMase2 enzyme activity in a cell-free assay. |

| pEC50 | 5.5 (95% CI: 5.3, 5.6) | Primary Astrocytes | The negative logarithm of the molar concentration of this compound that produces 50% of its maximal inhibitory effect on astrocyte-derived extracellular vesicle (ADEV) release. |

| Minimal Effective Dose | 0.3 µM | H9 (T-cell line), U1 (macrophage cell line), primary CD4 cells | The lowest concentration of this compound observed to block the release of EVs from these immune cells. |

| Toxicity Threshold | > 10 µM | H9, U1, primary CD4 cells | The highest dose tested that did not show toxic effects on these immune cells, which is 30-fold higher than its EC50 in these cells. |

| Inhibition of ADEV Release | Dose-dependent reduction | Primary Astrocytes | This compound produced a dose-dependent reduction in the release of astrocyte-derived extracellular vesicles.[1] |

| In vivo Inhibition | Robust inhibition | Inflammatory brain injury model | Systemic administration of this compound robustly inhibited the release of astrocyte-derived EVs in response to an inflammatory brain lesion.[1] |

Signaling Pathway of nSMase2-Dependent EV Release and this compound Inhibition

The biogenesis of a population of EVs is initiated within the endosomal system. The formation of ILVs within MVBs can occur through both ESCRT (Endosomal Sorting Complexes Required for Transport)-dependent and -independent pathways. The nSMase2-dependent pathway is a key ESCRT-independent mechanism.

-

Activation of nSMase2: Various stimuli can lead to the activation of nSMase2 at the limiting membrane of late endosomes.

-

Ceramide Production: Activated nSMase2 hydrolyzes sphingomyelin into ceramide and phosphocholine.

-

Membrane Curvature and Budding: The accumulation of ceramide, with its unique conical shape, induces negative curvature in the endosomal membrane, facilitating the inward budding of ILVs.

-

MVB Maturation: The endosome, now containing multiple ILVs, is termed a multivesicular body (MVB).

-

MVB Trafficking and Fusion: MVBs are transported to the plasma membrane.

-

Exosome Release: Fusion of the MVB with the plasma membrane releases the ILVs into the extracellular space as exosomes.

This compound intervenes at a critical step in this pathway by directly inhibiting the enzymatic activity of nSMase2, thereby preventing the production of ceramide and the subsequent formation of ILVs.

Caption: The nSMase2 signaling pathway for exosome biogenesis and its inhibition by this compound.

Experimental Protocols

Quantification of Extracellular Vesicle Release using Nanoparticle Tracking Analysis (NTA)

NTA is a method used to determine the size distribution and concentration of nanoparticles in a liquid sample.

Methodology:

-

Cell Culture and Treatment:

-

Culture primary astrocytes or other cell types of interest in appropriate media.

-

Treat cells with varying concentrations of this compound (e.g., 0.03–30 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).[1]

-

-

EV Isolation:

-

Collect the cell culture media.

-

Perform differential centrifugation to isolate EVs. A typical protocol involves:

-

Centrifugation at 300 x g for 10 minutes to remove cells.

-

Centrifugation of the supernatant at 2,000 x g for 10 minutes to remove dead cells.

-

Centrifugation of the supernatant at 10,000 x g for 30 minutes to remove cell debris.

-

Ultracentrifugation of the supernatant at 100,000 x g for 70 minutes to pellet EVs.

-

-

Resuspend the EV pellet in a known volume of filtered phosphate-buffered saline (PBS).

-

-

NTA Measurement:

-

Dilute the resuspended EV sample in filtered PBS to achieve an optimal particle concentration for analysis (typically 20-100 particles per frame).

-

Inject the diluted sample into the NTA instrument (e.g., ZetaView Nanoparticle Tracker).

-

Record multiple videos (e.g., 3 videos of 60 seconds each) for each sample.

-

The NTA software tracks the Brownian motion of individual particles and calculates their hydrodynamic diameter using the Stokes-Einstein equation. The software also provides the particle concentration.

-

-

Data Analysis:

-

Analyze the recorded videos using the NTA software to obtain the size distribution and concentration of EVs.

-

Compare the EV concentration in this compound-treated samples to the vehicle control to determine the extent of inhibition.

-

Caption: Experimental workflow for quantifying EV release using Nanoparticle Tracking Analysis.

Assessment of Cell Viability using the Lactate Dehydrogenase (LDH) Assay

It is crucial to ensure that the observed reduction in EV release is not a result of cytotoxicity. The LDH assay is a common method to assess cell membrane integrity and, by extension, cell viability.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells in a 96-well plate and treat them with the same concentrations of this compound and for the same duration as in the EV release experiment.[1]

-

Include three control groups for each condition:

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

-

Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis.

-

Background Control: Culture medium without cells.

-

-

-

Sample Collection:

-

After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).

-

Carefully collect the supernatant from each well without disturbing the cell monolayer.

-

-

LDH Reaction:

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

-

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

-

-

Absorbance Measurement:

-

Add a stop solution to each well to terminate the reaction.

-

Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = ((Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)) * 100

-

-

A lack of significant increase in cytotoxicity in this compound-treated cells compared to the vehicle control indicates that the compound does not compromise cell viability at the tested concentrations.

-

Caption: Experimental workflow for the Lactate Dehydrogenase (LDH) cytotoxicity assay.

The Broader Context: PDZ Domain Proteins in EV Biogenesis

While this compound's mechanism is through the inhibition of nSMase2, it is important for researchers to be aware of other key players in EV biogenesis, particularly those involving PDZ domains, as the user's initial query may have been directed towards this area. PDZ domain-containing proteins are crucial scaffold proteins that organize signaling complexes and are involved in vesicle trafficking.

One prominent example is the interaction between syntenin , a PDZ domain-containing protein, and ALIX (ALG-2-interacting protein X), an ESCRT-associated protein. This interaction is critical for an alternative, ESCRT-I-dependent pathway of ILV formation. Syntenin links cargo, such as syndecans, to ALIX, which then recruits the ESCRT-III machinery to drive membrane budding and scission.

Caption: Role of the PDZ domain protein Syntenin and ALIX in ESCRT-dependent EV biogenesis.

Conclusion

The nSMase2 inhibitor this compound serves as a powerful tool for investigating the role of the ceramide-dependent pathway in extracellular vesicle release. Its high potency and selectivity allow for the specific interrogation of this pathway's contribution to various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for quantifying the effects of this compound and other potential modulators of EV release, while the pathway diagrams offer a visual representation of the underlying molecular mechanisms. A thorough understanding of these processes is essential for the development of novel therapeutic strategies targeting EV-mediated intercellular communication.

References

Beyond nSMase2: An In-depth Technical Guide to the Alternative Biological Targets of PDDC

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDDC (6-((2-(4-(2-butoxyphenoxy)phenyl)ethyl)amino)-N,N-dimethyl-hexanamide) is a potent, selective, and non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2). Its ability to modulate the production of extracellular vesicles has positioned it as a valuable tool in neuroscience and a potential therapeutic agent for a variety of neurological disorders. As with any pharmacological agent, a thorough understanding of its full biological interaction profile is crucial for both elucidating its complete mechanism of action and for anticipating potential off-target effects in a clinical setting. This technical guide provides a comprehensive overview of the known biological targets of this compound beyond nSMase2, presenting available quantitative data, detailed experimental methodologies for target validation, and visualizations of the associated signaling pathways.

Off-Target Profile of this compound

To investigate the selectivity of this compound, it was evaluated in a comprehensive screen against a panel of 44 targets, known as the Eurofins SafetyScreen44. This screen is designed to identify undesirable off-target activities of compounds early in the drug discovery process. At a concentration of 10 μM, this compound showed inhibitory activity against four specific targets, suggesting a degree of interaction, albeit with significantly lower potency compared to its inhibition of nSMase2.

Quantitative Data Summary

The following table summarizes the observed inhibitory activity of this compound against its identified off-targets from the SafetyScreen44 panel. It is important to note that this data represents the percentage of inhibition at a single concentration and does not provide IC50 or Ki values, indicating a weaker interaction with these off-targets compared to its primary target, nSMase2.

| Target Family | Target | Ligand/Substrate | Assay Type | This compound Concentration (μM) | % Inhibition |

| GPCR | α1A Adrenoceptor | [3H]Prazosin | Radioligand Binding | 10 | 47-84 |

| Ion Channel | Ca2+ Channel (L-type) | [3H]Dihydropyridine | Radioligand Binding | 10 | 47-84 |

| Ion Channel | Na+ Channel (Site 2) | [3H]Batrachotoxin | Radioligand Binding | 10 | 47-84 |

| Transporter | Dopamine Transporter (DAT) | [3H]WIN 35,428 | Radioligand Binding | 10 | 47-84 |

Table 1: Summary of this compound Off-Target Activity. Data is derived from the Eurofins SafetyScreen44 panel, showing the range of inhibition observed at a 10 μM concentration of this compound.

Experimental Protocols for Off-Target Identification

The following sections detail the general methodologies employed in panels like the SafetyScreen44 to assess the interaction of compounds with various biological targets. These protocols are representative of the standard techniques used in the pharmaceutical industry for off-target profiling.

Radioligand Binding Assay for α1A Adrenoceptor

Objective: To determine the ability of a test compound to inhibit the binding of a specific radioligand to the α1A adrenoceptor.

Materials:

-

Cell membranes prepared from a cell line recombinantly expressing the human α1A adrenoceptor.

-

Radioligand: [3H]Prazosin (a high-affinity antagonist for α1 adrenoceptors).

-

Non-specific binding control: A high concentration of a non-labeled competing ligand (e.g., phentolamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Test compound (this compound).

-

96-well filter plates (e.g., GF/B or GF/C glass fiber filters).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

A reaction mixture is prepared in each well of a 96-well plate containing the cell membrane preparation, the radioligand ([3H]Prazosin) at a concentration close to its Kd, and either the test compound (this compound at 10 μM) or vehicle.

-

For the determination of non-specific binding, a separate set of wells is prepared containing the membrane preparation, radioligand, and a saturating concentration of the non-labeled competing ligand.

-

The plates are incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Following incubation, the reaction is terminated by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added to each well.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The percentage of inhibition by the test compound is calculated by comparing the specific binding in the presence of the test compound to the specific binding in the absence of the test compound.

Ion Channel Interaction Assays

Objective: To assess the interaction of a test compound with the dihydropyridine binding site of L-type calcium channels.

Methodology: This assay is typically a radioligand binding assay similar to the one described for the α1A adrenoceptor.

-

Membrane Preparation: Membranes from a tissue source rich in L-type calcium channels (e.g., rat cerebral cortex) or a cell line expressing the channel are used.

-

Radioligand: A radiolabeled dihydropyridine, such as [3H]nitrendipine or [3H]PN200-110, is used.

-

Procedure: The assay follows the same principles of competitive binding, incubation, filtration, and scintillation counting as described above.

Objective: To evaluate the interaction of a test compound with site 2 of the voltage-gated sodium channel.

Methodology: This is also a radioligand binding assay.

-

Membrane Preparation: Synaptosomes or membrane preparations from brain tissue (e.g., rat cortex) are commonly used.

-

Radioligand: A radiolabeled ligand that binds to site 2, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B), is employed.

-

Procedure: The assay is conducted using a competitive binding format, followed by separation of bound and free radioligand and quantification of radioactivity.

Dopamine Transporter (DAT) Uptake Assay

Objective: To measure the ability of a test compound to inhibit the reuptake of dopamine by the dopamine transporter.

Methodology: This is a functional assay that measures the activity of the transporter.

-

Cell System: A cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells) is used.

-

Radiolabeled Substrate: [3H]Dopamine or a radiolabeled DAT inhibitor like [3H]WIN 35,428 is used.

-

Procedure:

-

Cells are plated in a 96-well plate and grown to confluence.

-

On the day of the assay, the growth medium is removed, and the cells are washed with assay buffer.

-

The cells are pre-incubated with the test compound (this compound at 10 μM) or vehicle for a short period.

-

The radiolabeled substrate is then added to initiate the uptake reaction.

-

The uptake is allowed to proceed for a defined period at an appropriate temperature (e.g., room temperature or 37°C).

-

The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The percentage of inhibition of dopamine uptake by the test compound is calculated relative to the uptake in the vehicle-treated control.

-

Signaling Pathways of Off-Target Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways associated with the identified off-targets of this compound.

α1A Adrenoceptor Signaling Pathway

Calcium Channel Modulation and Signaling

Sodium Channel Function and Inhibition

Dopamine Transporter (DAT) and Dopamine Reuptake

Conclusion

While this compound is a highly selective inhibitor of nSMase2, comprehensive screening has revealed potential interactions with the α1A adrenoceptor, L-type calcium channels, site 2 of voltage-gated sodium channels, and the dopamine transporter at micromolar concentrations. The observed inhibition at 10 μM is modest, suggesting a significant therapeutic window with respect to its potent, sub-micromolar inhibition of nSMase2. Nevertheless, for researchers and drug development professionals, an awareness of these potential off-target interactions is essential. The information and standardized protocols provided in this guide serve as a valuable resource for further investigation into the complete pharmacological profile of this compound and for the design of future studies. A thorough understanding of a compound's interactions with unintended targets is a cornerstone of safe and effective drug development.

The nSMase2 Inhibitor PDDC: A Technical Guide to its Effects on Ceramide Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a critical role in a variety of cellular processes, including apoptosis, cell cycle regulation, inflammation, and membrane biogenesis.[1][2] The intracellular concentration of ceramides is tightly regulated by a complex network of enzymes involved in their synthesis and degradation. One of the key pathways for ceramide generation is the hydrolysis of sphingomyelin, a major component of cellular membranes. This reaction is catalyzed by sphingomyelinases (SMases).[3]

Among the different types of SMases, neutral sphingomyelinase 2 (nSMase2) has garnered significant attention as a therapeutic target. nSMase2 is a magnesium-dependent enzyme that is activated in response to various cellular stresses, leading to the production of ceramide at the plasma membrane.[3] This localized increase in ceramide can trigger downstream signaling cascades and is implicated in the biogenesis of extracellular vesicles (EVs), which are involved in intercellular communication and the spread of pathogenic proteins in various diseases.[1][4]

This technical guide focuses on a potent and selective inhibitor of nSMase2, known as PDDC, and its effects on ceramide pathways. The compound initially identified by the user, p-phenylenediconjugated diisothiocyanate, lacks documented effects on ceramide metabolism. Therefore, this guide will detail the properties and applications of the pharmacologically relevant phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (this compound) , a molecule of significant interest in the fields of neurodegenerative disease, virology, and oncology.[5][6][7]

This compound: A Profile of a Selective nSMase2 Inhibitor

This compound is a structurally novel, non-competitive inhibitor of human nSMase2.[8] It was identified through high-throughput screening and subsequent chemical optimization.[8] As a non-competitive inhibitor, this compound does not compete with the substrate (sphingomyelin) for the active site of the enzyme but rather binds to an allosteric site, thereby reducing the maximal velocity (Vmax) of the enzymatic reaction.[8]

Effects on Ceramide Pathways: Quantitative Data

The primary effect of this compound on ceramide pathways is the reduction of ceramide production from sphingomyelin. This leads to a decrease in the cellular levels of specific ceramide species and a concurrent increase in the levels of their precursor, sphingomyelin.

The following table summarizes the quantitative effects of this compound on nSMase2 activity, ceramide and sphingomyelin levels, and its pharmacokinetic properties, as reported in various preclinical studies.

| Parameter | Value | Species/Model | Source |

| In Vitro Potency | |||

| nSMase2 IC50 | 300 nM (pIC50 = 6.57) | Human recombinant nSMase2 | [1][8] |

| ADEV Release pEC50 | 5.5 | Primary mouse astrocytes | [8] |

| In Vivo Efficacy | |||

| Reduction in Cortical Ceramide C16:0 | Significant reduction | EcoHIV-infected mice | [3] |

| Reduction in Cortical Ceramide C22:0 | Significant reduction | EcoHIV-infected mice | [3] |

| Reduction in Cortical Ceramide C24:0 | Significant reduction | EcoHIV-infected mice | [3] |

| Increase in Cortical Sphingomyelin C16:0 | Significant increase | EcoHIV-infected mice | [3] |

| Increase in Cortical Sphingomyelin C18:1 | Significant increase | EcoHIV-infected mice | [3] |

| Normalization of nSMase2 activity | Complete normalization | IL-1β-induced brain injury in mice | [9] |

| Pharmacokinetics (in mice) | |||

| Oral Bioavailability (%F) | 88% | Mice | [8] |

| Brain/Plasma Ratio (AUC) | 0.60 | Mice | [8] |

| Clearance (i.v.) | 9.40 ± 0.42 ml·min⁻¹·kg⁻¹ | Mice | [8] |

| Cmax (10 mg/kg i.v.) | 22.10 ± 1.8 nmol·ml⁻¹ | Mice | [8] |

Signaling Pathway and Experimental Workflow

Ceramide Synthesis Pathway and this compound Inhibition

The following diagram illustrates the sphingomyelin-to-ceramide pathway and highlights the inhibitory action of this compound on nSMase2.

References

- 1. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]

- 3. Neutral sphingomyelinase 2 inhibition attenuates extracellular vesicle release and improves neurobehavioral deficits in murine HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

- 8. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Pyridinium-Derived Dicationic Compounds (PDDCs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro methodologies for the characterization of pyridinium-derived dicationic compounds (PDDCs), a class of molecules with demonstrated potential in anticancer research. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates relevant biological pathways and workflows to facilitate a deeper understanding of the cellular and molecular mechanisms of PDDC action.

Introduction

Pyridinium-derived dicationic compounds (PDDCs) are synthetic molecules characterized by two positively charged pyridinium rings, often connected by a linker of varying length and composition. This structural feature imparts unique physicochemical properties that have been exploited in various applications, including as ionic liquids and, more recently, as potential therapeutic agents. In the context of drug discovery, particularly in oncology, the dicationic nature of these compounds is believed to facilitate interactions with negatively charged biological macromolecules, such as DNA and certain proteins, leading to cytotoxic and anti-proliferative effects in cancer cells.

The in vitro characterization of PDDCs is a critical first step in the drug development pipeline. It involves a series of assays designed to assess their biological activity, potency, and mechanism of action at the cellular and molecular level. This guide will focus on the core in vitro assays essential for a thorough preclinical evaluation of these compounds.

Experimental Workflow for In Vitro Characterization

A systematic approach is crucial for the efficient and comprehensive in vitro evaluation of PDDCs. The following workflow outlines the key stages of characterization, from initial synthesis to mechanistic studies.

An In-depth Technical Guide to the Preclinical Evaluation of PDDC in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical studies of phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate (PDDC), a novel, potent, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2). This compound is under investigation as a potential therapeutic for neurological diseases due to its role in modulating the release of extracellular vesicles (EVs), which are implicated in the progression of various pathologies.[1][2]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy data for this compound from preclinical animal studies.

Table 1: Summary of Pharmacokinetic Parameters of this compound in CD1 Mice Following a Single 10 mg/kg Dose [1]

| Administration Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Oral Bioavailability (%F) | Brain/Plasma Ratio (AUC) |

| Intravenous (i.v.) | - | - | - | - | - | - |

| Intraperitoneal (i.p.) | - | - | - | - | 130 | - |

| Oral (p.o.) | - | - | - | - | 88 | 0.60 |

Data derived from non-compartmental analysis.

Table 2: Efficacy of this compound in an Acute Brain Injury Mouse Model [3][4]

| Animal Model | Treatment | Dosage | Key Findings |

| Mice with intra-striatal IL-1β injection | This compound-containing chow | 100 mg/kg/day | - Completely normalized the IL-1β-induced increase in striatal nSMase2 activity.[3][4] - Normalized the IL-1β-induced increase in plasma levels of neuron-derived (CD171+) and oligodendrocyte-derived (PLP1+) EVs.[3][4] - Attenuated the increase in EVs from activated microglia (CD11b+).[4] |

| This compound-containing chow | 30 mg/kg/day | - Did not significantly change the IL-1β-induced increase in brain nSMase2 activity.[3] |

Table 3: Efficacy of this compound in a 5XFAD Mouse Model of Alzheimer's Disease [5][6]

| Animal Model | Treatment | Dosage | Key Findings |

| 5XFAD mice | This compound | - | - Improved performance in contextual and cued fear-conditioning assays.[6] - Reduced body weight loss.[6] |

| EcoHIV-infected mice | This compound | - | - Reduced the elevated nSMase2 activity in the brain. |

| PS19 mice (tauopathy model) | This compound | - | - Reduced plasma levels of neuronal- and microglial-derived EVs. - Lowered pTau levels in neuronal-derived EVs. |

| Tau propagation model | This compound | - | - Normalized the tau-induced increase in brain ceramides. - Significantly reduced tau propagation to the contralateral side of the brain. |

Experimental Protocols

Detailed methodologies for key preclinical experiments with this compound are provided below.

Experimental Protocol 1: Pharmacokinetic Analysis of this compound in CD1 Mice

-

Animal Model: Male CD1 mice.

-

Dosing:

-

Sample Collection:

-

Plasma and brain samples were collected at 0.183, 0.25, 0.50, 1, 3, 6, and 8 hours post-dosing (n=3 per time point).[1]

-

-

Analytical Method:

-

This compound concentrations in plasma and brain homogenates were quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) method.[1]

-

-

Data Analysis:

-

Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, were determined using non-compartmental analysis with software such as WinNonlin®.[1]

-

Oral bioavailability (%F) was calculated as (AUCp.o./AUCi.v.) x 100.

-

Brain penetration was assessed by the ratio of the AUC in the brain to the AUC in the plasma.[1]

-

Experimental Protocol 2: Evaluation of this compound Efficacy in an Acute Brain Injury Model

-

Animal Model: Mice were allowed to acclimate for at least 7 days before experimentation.[3]

-

Treatment:

-

Induction of Brain Injury:

-

Outcome Measures:

-

nSMase2 Activity Assay: Two hours after IL-1β injection, the striatum was dissected, and nSMase2 enzymatic activity was measured.[3][4]

-

Extracellular Vesicle (EV) Analysis: Plasma was collected, and EVs were analyzed using multiplexed Surface Plasmon Resonance imaging (SPRi).[3][4] The SPRi array was designed to capture EVs from specific brain cell types, including neurons (anti-CD171), oligodendrocytes (anti-PLP1), astrocytes (anti-GLAST), and microglia (IB4 and anti-CD11b).[3]

-

Experimental Protocol 3: Assessment of this compound in an Alzheimer's Disease (5XFAD) Mouse Model

-

Animal Model: Aged (e.g., 11-month-old) hemizygous 5XFAD mice.[5]

-

Treatment:

-

This compound was administered to the mice, though the specific route and duration for the behavioral studies were not detailed in the provided search results. For pharmacokinetic confirmation, a terminal intraperitoneal dose of 10 mg/kg was used.[5]

-

-

Behavioral Assessments:

-

Contextual and Cued Fear Conditioning: This test was used to evaluate learning and memory. The performance of this compound-treated mice was compared to vehicle-treated controls.[6]

-

-

Physiological Measures:

-

Body weight was monitored throughout the study.[6]

-

-

Biomarker Analysis:

-

In related models, brain ceramide levels and the propagation of phosphorylated tau (pTau) were assessed.[7]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound in inhibiting nSMase2-mediated EV release.

Caption: General experimental workflow for preclinical evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Izon [izon.com]

- 5. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Brain Penetrant nSMase2 Inhibitor PDDC: A Technical Guide to Bioavailability and Central Nervous System Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the brain penetration and bioavailability of PDDC (phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate), a potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2] Given the implication of nSMase2 in the pathogenesis of several neurological disorders, including Alzheimer's disease and HIV-associated neurocognitive disorders, brain-penetrant inhibitors like this compound are of significant interest for therapeutic development.[3][4]

Quantitative Pharmacokinetic Data

This compound exhibits excellent oral bioavailability and brain penetration, making it a promising candidate for central nervous system (CNS) drug development.[1][4] The following tables summarize the key pharmacokinetic parameters of this compound in preclinical studies.

Table 1: Oral Bioavailability of this compound

| Parameter | Value | Species | Administration Route | Reference |

| Oral Bioavailability (%F) | 88% | Mouse | Oral (p.o.) | [1] |

Table 2: Brain Penetration of this compound

| Parameter | Value | Species | Administration Route | Reference |

| Brain-to-Plasma Ratio (AUCbrain/AUCplasma) | 0.60 | Mouse | Oral (p.o.) / Intraperitoneal (i.p.) | [1] |

Table 3: Key Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (i.v.) | Oral (p.o.) | Intraperitoneal (i.p.) |

| Dose (mg/kg) | 10 | 10 | 10 |

| Cmax (ng/mL) | 1050 ± 150 | 430 ± 60 | 680 ± 90 |

| AUC0-t (ng·h/mL) | 1680 ± 210 | 1430 ± 180 | 2180 ± 270 |

| t1/2 (h) | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.3 ± 0.3 |

| CL (L/h/kg) | 0.36 ± 0.05 | - | - |

| Vss (L/kg) | 0.9 ± 0.1 | - | - |

Data presented as mean ± standard deviation. Data sourced from non-compartmental analysis.[1]

Mechanism of Action: nSMase2 Inhibition

This compound functions as a non-competitive inhibitor of nSMase2.[2] This enzyme is responsible for the hydrolysis of sphingomyelin into ceramide and phosphocholine.[5] The generation of ceramide is a key step in the biogenesis of extracellular vesicles (EVs), which are implicated in the intercellular spread of pathogenic proteins in neurodegenerative diseases.[4] By inhibiting nSMase2, this compound reduces the release of these EVs.[1]

Experimental Protocols

The following sections describe representative methodologies for assessing the brain penetration and bioavailability of a compound like this compound. These are based on standard preclinical practices and the information available in the cited literature.

In Vivo Pharmacokinetic Study (Representative Protocol)

Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue following intravenous and oral administration in mice.

Animals: Male CD-1 mice (8-10 weeks old).

Procedure:

-

Dosing:

-

Intravenous (IV): A cohort of mice receives a single 10 mg/kg bolus dose of this compound formulated in a suitable vehicle (e.g., 5% DMSO, 5% Solutol HS 15, 90% saline) via the tail vein.

-

Oral (p.o.): A separate cohort of mice receives a single 10 mg/kg dose of this compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water) via oral gavage.

-

-

Sample Collection:

-

At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), three mice per time point are euthanized.

-

Blood is collected via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation and stored at -80°C.

-

The brain is rapidly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Brain samples are stored at -80°C.

-

-

Sample Analysis:

-

Plasma and brain tissue homogenates are prepared.

-

This compound concentrations are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vss) are calculated from the plasma and brain concentration-time data using non-compartmental analysis software (e.g., WinNonlin).

-

Oral bioavailability (%F) is calculated using the formula: (%F) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

-

Brain penetration is assessed by the brain-to-plasma AUC ratio (AUCbrain/AUCplasma).

-

nSMase2 Inhibition Assay (Representative Protocol)

Objective: To determine the in vitro potency and mechanism of inhibition of this compound against nSMase2.

Materials:

-

Recombinant human nSMase2 enzyme.

-

Sphingomyelin (substrate).

-

Amplex Red Sphingomyelinase Assay Kit.

-

This compound.

Procedure:

-

Enzyme Activity Assay:

-

The assay is performed in a 96-well plate format.

-

Reactions are initiated by adding nSMase2 to a reaction mixture containing sphingomyelin and the Amplex Red reagent system (horseradish peroxidase, choline oxidase, and alkaline phosphatase).

-

The fluorescence generated by the enzymatic cascade is measured over time using a fluorescence plate reader.

-

-

IC50 Determination:

-

A fixed concentration of sphingomyelin is incubated with a serial dilution of this compound.

-

The reaction is initiated by the addition of nSMase2.

-

The rate of fluorescence increase is measured, and the percent inhibition is calculated relative to a vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

-

Mechanism of Inhibition Study:

-

Enzyme kinetics are measured at various concentrations of both sphingomyelin and this compound.

-

Data are plotted using Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For a non-competitive inhibitor like this compound, Vmax will decrease with increasing inhibitor concentration, while Km will remain unchanged.[2]

-

References

- 1. researchgate.net [researchgate.net]

- 2. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]

The Impact of Pyrrolidinedithiocarbamate (PDDC) on Tau Pathology Propagation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tauopathies, a class of neurodegenerative diseases characterized by the pathological aggregation of the tau protein, present a significant challenge to human health. The propagation of tau pathology throughout the brain is a key driver of disease progression. This technical guide provides an in-depth analysis of the impact of Pyrrolidinedithiocarbamate (PDDC), a potent, selective, and orally bioavailable inhibitor of neutral sphingomyelinase 2 (nSMase2), on the propagation of tau pathology. Through its multifaceted mechanism of action, this compound demonstrates promise in attenuating tau hyperphosphorylation, aggregation, and cell-to-cell spread. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved, offering a comprehensive resource for researchers and drug development professionals in the field of neurodegenerative disease.

Introduction to Tau Pathology and Propagation

The microtubule-associated protein tau plays a crucial role in stabilizing microtubules within neurons. In tauopathies, such as Alzheimer's disease, tau becomes hyperphosphorylated, detaches from microtubules, and aggregates into neurofibrillary tangles (NFTs). This pathological process is not confined to individual neurons; emerging evidence indicates that pathological tau "seeds" can propagate from cell to cell, spreading the pathology through anatomically connected brain regions. This prion-like propagation is a critical factor in the progression of cognitive decline and neurodegeneration.

This compound's Mechanism of Action in Mitigating Tau Pathology

Pyrrolidinedithiocarbamate (this compound) has emerged as a compound of interest for its potential to interfere with tau pathology. Its mechanisms of action are multifactorial, primarily involving the inhibition of nSMase2 and modulation of key signaling pathways that influence tau phosphorylation and neuroinflammation.

Inhibition of Neutral Sphingomyelinase 2 (nSMase2)

This compound is a potent inhibitor of nSMase2, an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide. Elevated nSMase2 activity and subsequent ceramide production have been implicated in the biogenesis of extracellular vesicles (EVs), which are thought to be a primary vehicle for the intercellular transfer of pathological tau seeds. By inhibiting nSMase2, this compound reduces the release of these tau-containing EVs, thereby impeding the propagation of tau pathology.

Modulation of the Akt/GSK-3β Signaling Pathway

The serine/threonine kinase Akt and its downstream target, glycogen synthase kinase 3β (GSK-3β), are central regulators of tau phosphorylation. GSK-3β is a major tau kinase, and its overactivity leads to hyperphosphorylation of tau. This compound has been shown to activate the Akt pathway. Activated Akt, in turn, phosphorylates and inhibits GSK-3β, leading to a reduction in tau phosphorylation at multiple disease-associated sites.[1]

Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are key components of tauopathies and can exacerbate tau pathology. This compound exhibits both anti-inflammatory and antioxidant properties, which are mediated, in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.

-

NF-κB Signaling: Pathological tau can activate NF-κB in microglia, the resident immune cells of the brain, leading to the production of pro-inflammatory cytokines that contribute to neurodegeneration. This compound has been reported to inhibit NF-κB activation, thereby dampening the neuroinflammatory response.

-

Nrf2 Signaling: The Nrf2 pathway is a primary cellular defense against oxidative stress. This compound has been shown to activate Nrf2 in astrocytes, leading to the upregulation of antioxidant enzymes and a reduction in oxidative damage.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on tau pathology.

| Animal Model | Treatment | Parameter Measured | Result | Reference |

| PS19 Tau Transgenic Mice | This compound | Brain nSMase2 Activity | Normalized to wild-type levels | Tallon et al., 2023 |

| PS19 Tau Transgenic Mice | This compound | Brain Ceramide Levels | Normalized to wild-type levels | Tallon et al., 2023 |

| PS19 Tau Transgenic Mice | This compound | AT8 (pSer202/pThr205) Tau Immunostaining | Significantly attenuated | Tallon et al., 2023 |

| PS19 Tau Transgenic Mice | This compound | Hippocampal Neuronal Cell Layer Thinning | Significantly attenuated | Tallon et al., 2023 |

| PS19 Tau Transgenic Mice | This compound | Mossy Fiber Synaptophysin Immunostaining | Significantly attenuated | Tallon et al., 2023 |

| PS19 Tau Transgenic Mice | This compound | Glial Activation | Significantly attenuated | Tallon et al., 2023 |

| AAV-hTau Propagation Model | This compound | Brain Ceramide Levels | Normalized | Tallon et al., 2023 |

| AAV-hTau Propagation Model | This compound | Contralateral Tau Spreading | Significantly decreased | Tallon et al., 2023 |

| APP/PS1 Mice | This compound | Hippocampal Tau Phosphorylation (AT8) | Reduced immunoreactivity | Malm et al., 2007[1] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies.

Animal Models

-

PS19 Tau Transgenic Mice: These mice express the P301S mutation in the human tau gene, leading to the development of age-dependent tau pathology, including neurofibrillary tangles and neuronal loss.

-

AAV-hTau Propagation Model: This model involves the stereotaxic injection of an adeno-associated virus (AAV) encoding human tau (e.g., with P301L/S320F mutations) into a specific brain region, such as the hippocampus. This allows for the study of tau propagation to synaptically connected regions.

-

APP/PS1 Mice: This double transgenic mouse model of Alzheimer's disease expresses a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). While primarily a model for amyloid pathology, it also develops some tau pathology.

Tau Seeding and Propagation Assays

-

FRET-Based Biosensor Cell Assay: This in vitro assay utilizes cells expressing a tau repeat domain fused to fluorescent proteins (e.g., CFP and YFP). The introduction of tau "seeds" from biological samples induces the aggregation of the biosensor protein, which can be quantified by Förster Resonance Energy Transfer (FRET) using flow cytometry.

Western Blot Analysis for Phosphorylated Tau

-

Protein Extraction: Brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated tau epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry

-

Tissue Preparation: Brains are fixed, cryoprotected, and sectioned.

-

Antigen Retrieval: Sections are treated to unmask the epitopes.

-

Immunostaining: Sections are incubated with primary antibodies against specific tau phosphosites (e.g., AT8).

-

Detection: A biotinylated secondary antibody and an avidin-biotin-peroxidase complex are used, followed by a chromogen (e.g., DAB) to visualize the staining.

-

Imaging and Analysis: Stained sections are imaged using a microscope, and the extent of pathology is quantified.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies Using PDDC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidinedithiocarbamate (PDDC) is a widely utilized synthetic compound in biomedical research, primarily known for its inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] It also possesses metal-chelating and antioxidant or pro-oxidant properties, depending on the cellular context.[3][4] These characteristics make this compound a valuable tool for investigating inflammatory processes, cancer biology, and oxidative stress-related pathologies in vivo.

This document provides detailed application notes and standardized protocols for the preparation and administration of this compound solutions for in vivo studies, ensuring reproducibility and adherence to best practices.

Data Presentation

Table 1: this compound Solution Preparation for In Vivo Administration

| Vehicle Composition | Achievable Concentration | Administration Route | Notes | Source(s) |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Intraperitoneal (i.p.) | Prepare a clear stock solution first, then add co-solvents sequentially. Recommended to be prepared fresh. | |

| Carboxymethyl cellulose-sodium (CMC-Na) solution | ≥ 5 mg/mL | Oral | Forms a homogeneous suspension. | |

| DMSO (stock) diluted with PEG300, Tween-80, and ddH₂O | Variable | Not specified | A clarified DMSO stock solution is prepared first and then diluted. The mixed solution should be used immediately. | |

| Corn oil with DMSO stock | Variable | Not specified | A clear DMSO stock solution is added to corn oil. The mixed solution should be used immediately. |

Note: The solubility of this compound in DMSO is reported to be between 32-33 mg/mL. When preparing solutions, it is crucial to start with a fresh, high-purity DMSO to avoid reduced solubility due to moisture absorption.

Table 2: Exemplary In Vivo Dosing and Effects of this compound

| Animal Model | This compound Dose | Administration Route | Observed Effect | Source(s) |

| Mice | 50 and 100 mg/kg | Intraperitoneal (i.p.) | Not specified in abstract | |

| Rats with immunological liver injury | Not specified | Not specified | Lowered activated NF-κB levels and reduced IL-1β and TNF-α levels. | |

| Mice with carrageenan-induced pleurisy | 10–100 mg/kg | Not specified | Dose-dependent reduction in myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels in the lung. | |

| Mice with collagen-induced arthritis | 100 mg/kg | Not specified | Marked reduction in immunostaining for nitrotyrosine and PAR (indicative of PARP activation) in the paw. |

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection (10 mg/mL)

Materials:

-

Pyrrolidinedithiocarbamate (this compound), ammonium salt

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile syringes and needles

-

Vortex mixer

-

Analytical balance

Procedure:

-

Prepare the Vehicle: In a sterile 50 mL conical tube, prepare the vehicle by mixing the components in the following volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of sterile saline.

-

Weigh this compound: Accurately weigh the required amount of this compound. To prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound.

-

Dissolve this compound in DMSO: In a sterile 15 mL conical tube, add the weighed this compound. Add the required volume of DMSO (1 mL for a 10 mL final solution) to the this compound. Vortex thoroughly until the this compound is completely dissolved and the solution is clear. This is your concentrated stock.

-

Add Co-solvents Sequentially: To the this compound-DMSO stock solution, add the PEG300 (4 mL for a 10 mL final solution). Vortex until the solution is homogeneous.

-

Next, add the Tween-80 (0.5 mL for a 10 mL final solution) and vortex thoroughly.

-

Finally, add the sterile saline (4.5 mL for a 10 mL final solution) to reach the final desired volume and concentration. Vortex again to ensure a homogeneous solution.

-

Final Solution: The resulting solution should be clear. It is highly recommended to prepare this solution fresh on the day of use. If any precipitation occurs, gentle warming and/or sonication may be used to aid dissolution. However, the stability of this compound under these conditions should be validated.

Protocol 2: Intraperitoneal (i.p.) Injection of this compound in Mice

Materials:

-

Prepared this compound solution

-

Sterile syringes (1 mL)

-

Sterile needles (26-28 gauge)

-

70% Ethanol wipes

-

Appropriate animal restraint device

-

Personal Protective Equipment (PPE)

Procedure:

-

Animal Restraint: Securely and safely restrain the mouse. One common method is to place the mouse in dorsal recumbency with its head tilted slightly downward. This allows for a clear view of the abdomen and helps to move the abdominal organs away from the injection site.[5][6][7][8]

-

Identify Injection Site: The preferred site for i.p. injection in mice is the lower right quadrant of the abdomen to avoid the cecum, which is typically located on the left side.[5][8]

-

Disinfect the Site: Clean the injection site with a 70% ethanol wipe.[5][6]

-

Prepare the Syringe: Draw the calculated volume of the this compound solution into a sterile syringe fitted with a new sterile needle for each animal. The maximum recommended injection volume is typically 10 µL per gram of body weight.[7]

-

Injection: Insert the needle, bevel up, at approximately a 30-45 degree angle to the abdominal wall.[5][7]

-

Aspirate: Gently pull back the plunger to ensure that no fluid (e.g., blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-attempt the injection in a slightly different location with a fresh needle and syringe.[5][7][8]

-

Administer the Solution: If no fluid is aspirated, slowly and steadily inject the this compound solution into the peritoneal cavity.[7]

-

Withdraw the Needle: After injection, withdraw the needle smoothly.

-

Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Mandatory Visualizations

Caption: Experimental workflow for in vivo studies using this compound.

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Caption: this compound can activate the Nrf2 antioxidant pathway.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. NF-κB - Wikipedia [en.wikipedia.org]

- 3. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 6. uac.arizona.edu [uac.arizona.edu]

- 7. ltk.uzh.ch [ltk.uzh.ch]

- 8. research.vt.edu [research.vt.edu]

Application Notes and Protocols for the Use of PDDC, a PI3K Inhibitor, in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

PDDC is a potent, cell-permeable, and selective inhibitor of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Aberrant activation of this pathway is a frequent occurrence in a wide range of human cancers, making it a key target for therapeutic development.[1][4] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cell viability and to confirm its mechanism of action through the analysis of protein phosphorylation.

Mechanism of Action